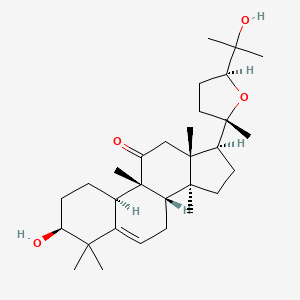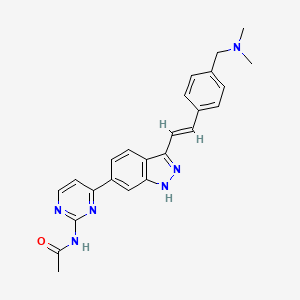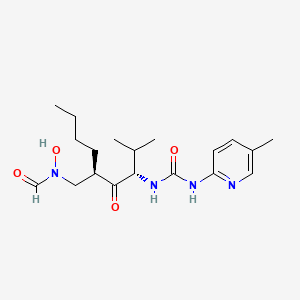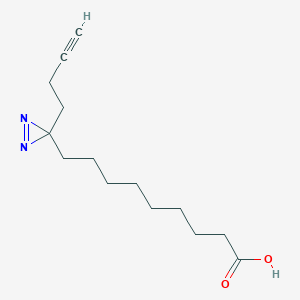
Gratiogenin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gratiogenin is a triterpenoid saponin.
Wissenschaftliche Forschungsanwendungen
Stereochemistry of Gratiogenin
Gratiogenin, obtained from Gratiola officinalis L., has its configuration at C_(20) and C_(24) established as S. This was determined through ~1H NMR technique using lanthanide shift reagent, contributing to the understanding of its stereochemistry (L. Gan, 1984).
Therapeutic Potential for Neurological Diseases
Diosgenin, a steroidal sapogenin present in medicinal herbs and related to gratiogenin, shows promise in the treatment of neurological diseases. It has been studied for its efficacy in Parkinson's disease, Alzheimer's disease, brain injury, neuroinflammation, and ischemia. Its therapeutic mechanisms involve mediating different signaling pathways, which could lead to effective therapeutic agents for these conditions (Bangrong Cai et al., 2020).
Pharmacological Review and Therapeutic Perspectives
Diosgenin has demonstrated high potential in the treatment of disorders like cancer, diabetes, arthritis, asthma, and cardiovascular disease. Preclinical studies have shown promising effects in various pathologies, including neuroprotection and atherosclerosis. Clinical investigations have also highlighted diosgenin's non-toxic nature and benefits on cognitive function and menopause (Prabhakar Semwal et al., 2022).
GR Activation in Metabolic Tissues
The glucocorticoid receptor (GR) is a critical target in the treatment of severe inflammation. The molecular and tissue-specific level effects of glucocorticoid signaling, particularly in metabolic tissues like liver and adipose tissue, are important for understanding the therapeutic efficacy and side effects of glucocorticoid use. This includes the exploration of protein mediators of glucocorticoid response (Rucha A Patel et al., 2014).
In Vitro Phyto-Synergy in Medicinal Plants
Studies on Croton gratissimus, related to Gratiogenin, show significant antimicrobial efficacy in various plant part combinations. This suggests that combination therapy in traditional medicine, where different complex metabolic pools collectively contribute, can enhance biological activity, indicating a potential area for research in gratiogenin-related compounds (S. V. van Vuuren & A. Viljoen, 2008).
Molecular Docking and Steroidal Sapogenins
Steroidal sapogenins (SS), structurally similar to steroidal drugs, have potential as agonists for the glucocorticoid receptor (GR), which regulates development, metabolism, and inflammation. This suggests that compounds like gratiogenin could have therapeutic potential in inflammation-related diseases (P. Suresh et al., 2021).
Eigenschaften
CAS-Nummer |
7067-16-5 |
|---|---|
Produktname |
Gratiogenin |
Molekularformel |
C30H48O4 |
Molekulargewicht |
472.7 g/mol |
IUPAC-Name |
(3S,8S,9R,10R,13R,14S,17S)-3-hydroxy-17-[(2S,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,9,13,14-pentamethyl-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one |
InChI |
InChI=1S/C30H48O4/c1-25(2)18-9-11-21-27(5)15-13-20(29(7)16-14-24(34-29)26(3,4)33)28(27,6)17-23(32)30(21,8)19(18)10-12-22(25)31/h9,19-22,24,31,33H,10-17H2,1-8H3/t19-,20+,21+,22+,24+,27+,28-,29+,30+/m1/s1 |
InChI-Schlüssel |
DJFUSGZOFOKWFY-HVNJZMCDSA-N |
Isomerische SMILES |
C[C@]1(CC[C@H](O1)C(C)(C)O)[C@H]2CC[C@@]3([C@@]2(CC(=O)[C@@]4([C@H]3CC=C5[C@H]4CC[C@@H](C5(C)C)O)C)C)C |
SMILES |
CC1(C(CCC2C1=CCC3C2(C(=O)CC4(C3(CCC4C5(CCC(O5)C(C)(C)O)C)C)C)C)O)C |
Kanonische SMILES |
CC1(C(CCC2C1=CCC3C2(C(=O)CC4(C3(CCC4C5(CCC(O5)C(C)(C)O)C)C)C)C)O)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[6-chloro-3-[2-[(4-chlorophenyl)methyl]-4-phenylpyrazol-3-yl]-1H-indol-2-yl]-[(3R)-3-[3-(dimethylamino)propyl-methylamino]pyrrolidin-1-yl]methanone](/img/structure/B1193869.png)

![7-amino-N-cyclohexyl-N,1-dimethyl-[1,3]thiazolo[3,2-a]benzimidazole-2-carboxamide](/img/structure/B1193876.png)

